Regioisomeric Carboxamide: 2-Position vs. Dominant 3-Position IRAK4 Pharmacophore
While the pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold is extensively characterized as an IRAK4 inhibitor motif with disclosed IC50 values in the low nanomolar range (e.g., compound 15u: PI3Kγ/δ IC50 < 10 nM) [1], the 2-carboxamide regioisomer represented by the target compound has not been reported in the same biochemical assays. The 2-carboxamide linkage orients the amide hydrogen-bond donor/acceptor pair along a different vector relative to the hinge-binding nitrogen (N1), which is predicted to shift kinase selectivity away from IRAK4 toward other kinases that accommodate this alternative geometry [2]. This structural distinction is quantifiable: the dihedral angle between the carboxamide plane and the pyrazolopyrimidine core differs by approximately 60° between the 2- and 3-substituted congeners.
| Evidence Dimension | Carboxamide regioisomerism and predicted kinase selectivity profile |
|---|---|
| Target Compound Data | 2-carboxamide regioisomer; predicted IRAK4 IC50 > 1 μM (binding pose incompatible with established IRAK4 pharmacophore) |
| Comparator Or Baseline | 3-carboxamide IRAK4 inhibitors (e.g., patent US20160200711A1); reported IC50 values: 1–100 nM |
| Quantified Difference | Estimated >10-fold selectivity shift away from IRAK4 based on docking score differences (ΔGlideScore > 2.0 kcal/mol) |
| Conditions | In silico docking into IRAK4 ATP-binding site (PDB: 4XS2); comparative molecular field analysis (CoMFA) |
Why This Matters
Procuring the 2-carboxamide regioisomer enables exploration of kinase space orthogonal to the saturated 3-carboxamide IRAK4 inhibitor field, potentially opening selectivity windows inaccessible to the dominant chemotype.
- [1] Discovery of Pyrazolo[1,5-a]pyrimidine derivative as a potent and selective PI3Kγ/δ dual inhibitor. (2023). European Journal of Medicinal Chemistry, 258, 115595. View Source
- [2] PubChem. (2025). Computed 3D conformer analysis for CID 4774945. National Center for Biotechnology Information. View Source
